

# Halting of 2BAct's Clinical Development: A Comparative Analysis of eIF2B Activators

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## Compound of Interest

Compound Name: 2BAct

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The clinical development of **2BAct**, a promising small molecule activator of the eukaryotic initiation factor 2B (eIF2B), was halted due to significant safety concerns, specifically identified cardiovascular liabilities at minimally effective doses.<sup>[1]</sup> This decision has shifted the focus of researchers and pharmaceutical companies towards developing alternative eIF2B activators with more favorable safety profiles for treating diseases associated with a chronic Integrated Stress Response (ISR), such as Vanishing White Matter (VWM) disease.

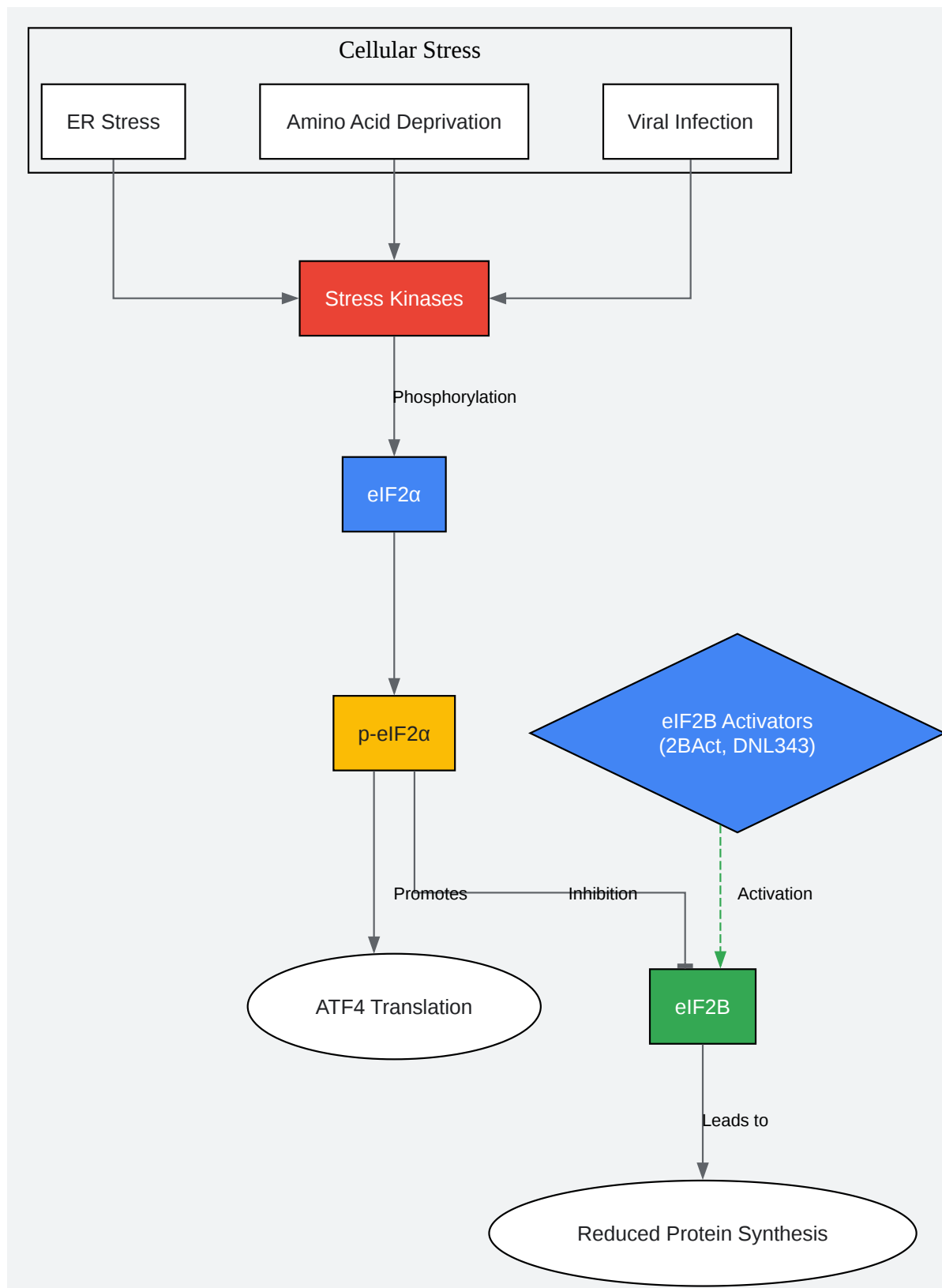
This guide provides a comparative analysis of **2BAct** and its alternatives, presenting key experimental data, methodologies, and the underlying signaling pathway.

## The Integrated Stress Response (ISR) and Therapeutic Intervention

The ISR is a fundamental cellular signaling pathway activated by various stress conditions, including viral infections, amino acid deprivation, and endoplasmic reticulum stress.<sup>[1][2]</sup> Activation of the ISR leads to the phosphorylation of the  $\alpha$ -subunit of eukaryotic initiation factor 2 (eIF2), which in turn inhibits eIF2B.<sup>[2][3]</sup> This inhibition reduces global protein synthesis but selectively allows the translation of stress-related proteins like ATF4. While acute ISR activation is a protective mechanism, chronic activation can be detrimental and is implicated in various diseases, including neurodegenerative disorders.

Mutations in the genes encoding eIF2B can cause VWM, a rare and fatal genetic leukodystrophy characterized by the progressive loss of white matter in the brain. These

mutations lead to a chronically activated ISR. Small molecule activators of eIF2B, such as **2BAct**, were developed to counteract the effects of these mutations and the chronic ISR.



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**Figure 1:** The Integrated Stress Response (ISR) pathway and the mechanism of action for eIF2B activators.

## Preclinical Efficacy of 2BAct in a VWM Mouse Model

Despite its safety issues, preclinical studies demonstrated the significant therapeutic potential of **2BAct** in a mouse model of VWM (Eif2b5R191H/R191H). Long-term oral administration of **2BAct** prevented the key pathological features of the disease.

### Key Preclinical Findings for 2BAct:

- **Normalized Body Weight:** **2BAct**-treated VWM mice exhibited normalized body weight gain compared to placebo-treated mice.
- **Prevention of Motor Deficits:** The treatment prevented the progressive decline in motor function observed in the VWM mouse model.
- **Reduced Myelin Loss and Gliosis:** **2BAct** significantly prevented the loss of myelin and the reactive gliosis in the brain and spinal cord, which are hallmarks of VWM.
- **Normalized Transcriptome and Proteome:** The treatment normalized the brain transcriptome and proteome in VWM mice, indicating a broad reversal of the disease's molecular signatures.

Parameter	Wild-Type (WT)	VWM Mice (Placebo)	VWM Mice (2BAct-treated)
Body Weight Gain (g/week )	~0.5	~0.08	~0.5
Myelin Basic Protein (MBP) Staining (% of WT)	100%	Significantly Reduced	85-91%
ISR Activation Markers (e.g., ATF4)	Normal	Elevated	Normalized

Table 1: Summary of key preclinical efficacy data for 2BAct in the Eif2b5R191H/R191H VWM mouse model. Data compiled from multiple studies.

## Experimental Protocols

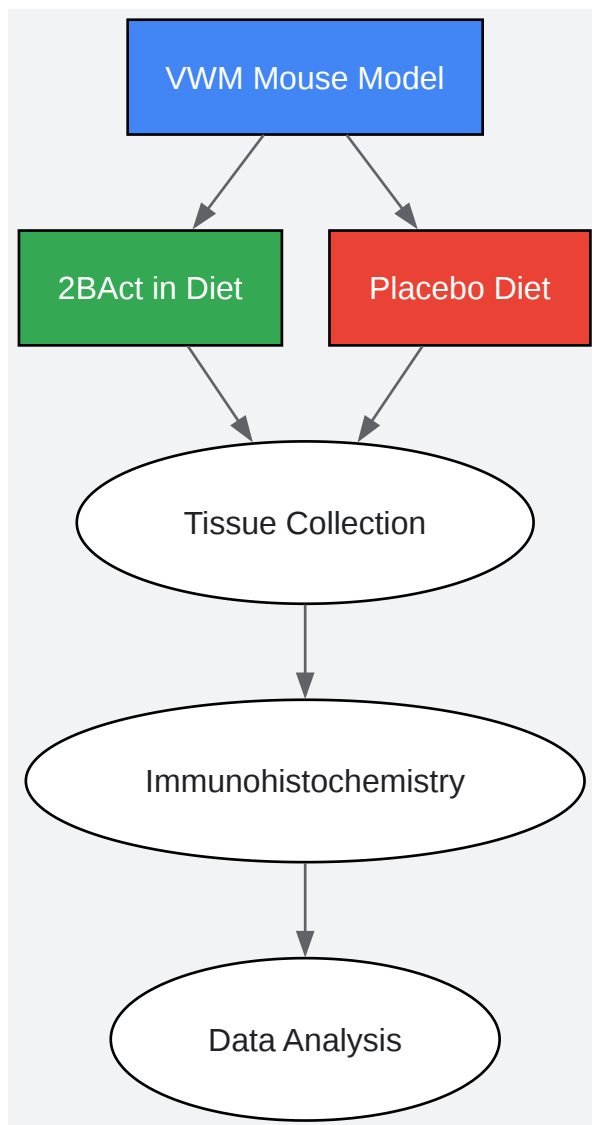
### Animal Model and Dosing

- Animal Model: Eif2b5R191H/R191H knock-in mutant mouse model of Vanishing White Matter disease.
- Drug Administration: **2BAct** was administered orally, incorporated into the rodent meal at a concentration of 300 µg of **2BAct** per gram of meal.
- Treatment Duration: A 21-week blinded treatment study was conducted.

### Immunohistochemistry for Myelin and Gliosis

- Mice were perfused, and brain and spinal cord tissues were collected.
- Tissues were fixed, sectioned, and stained with antibodies against Myelin Basic Protein (MBP) to assess myelination and GFAP for astrogliosis.

- The stained area was quantified using imaging software.



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**Figure 2:** Simplified workflow of the preclinical efficacy studies for **2BAct** in the VWM mouse model.

## Comparison with Alternative eIF2B Activators

The discontinuation of **2BAct**'s clinical development paved the way for the development of new eIF2B activators with improved safety profiles.

Feature	ISRIB	2BAct	DNL343
Development Status	Preclinical research tool	Halted clinical development	In clinical trials
Key Advantage	First-in-class eIF2B activator	Improved solubility and pharmacokinetics over ISRIB	CNS-penetrant, desirable drug profile, long half-life, high oral bioavailability
Key Limitation	Poor solubility and oral bioavailability	Cardiovascular liabilities, unsuitable for human dosing	Data on long-term safety in humans is still being gathered

Table 2: Comparison of different eIF2B activators.

ISRIB (Integrated Stress Response Inhibitor) was the first small molecule identified to activate eIF2B. However, its poor solubility and oral bioavailability limited its therapeutic potential.

DNL343, developed by Denali Therapeutics, is a CNS-penetrant, potent small molecule eIF2B activator with a more favorable drug profile, including a long half-life and high oral bioavailability. It has been shown to reduce ISR activation and neurodegeneration in preclinical models and is currently being evaluated in clinical trials for Amyotrophic Lateral Sclerosis (ALS).

## Conclusion

The story of **2BAct** highlights a critical aspect of drug development: the paramount importance of safety. While demonstrating significant preclinical efficacy in a relevant disease model, unacceptable toxicity ultimately led to the cessation of its clinical development. The lessons learned from **2BAct** have been instrumental in guiding the development of a new generation of eIF2B activators, such as DNL343, which hold the promise of a safer and more effective therapeutic option for patients with diseases driven by a chronic Integrated Stress Response. The ongoing clinical evaluation of these newer compounds will be crucial in determining the ultimate therapeutic value of targeting eIF2B.

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